7-Bromo-5-fluoro-1-methyl-1H-indazole

Lipophilicity Drug-likeness Indazole regioisomers

7‑Bromo‑5‑fluoro‑1‑methyl‑1H‑indazole is a disubstituted 1H‑indazole scaffold bearing a bromine atom at C7 and a fluorine atom at C5, with N1‑methyl protection. Its molecular formula is C₈H₆BrFN₂, molecular weight 229.05 g·mol⁻¹, and it is commercially available at ≥98 % purity [REFS‑1].

Molecular Formula C8H6BrFN2
Molecular Weight 229.052
CAS No. 1781864-19-4
Cat. No. B2526143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-fluoro-1-methyl-1H-indazole
CAS1781864-19-4
Molecular FormulaC8H6BrFN2
Molecular Weight229.052
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2Br)F)C=N1
InChIInChI=1S/C8H6BrFN2/c1-12-8-5(4-11-12)2-6(10)3-7(8)9/h2-4H,1H3
InChIKeyUMRBIGHGWSACLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Bromo-5-fluoro-1-methyl-1H-indazole (CAS 1781864‑19‑4) – Procurement-Ready Halogenated Indazole Building Block for Medicinal Chemistry


7‑Bromo‑5‑fluoro‑1‑methyl‑1H‑indazole is a disubstituted 1H‑indazole scaffold bearing a bromine atom at C7 and a fluorine atom at C5, with N1‑methyl protection. Its molecular formula is C₈H₆BrFN₂, molecular weight 229.05 g·mol⁻¹, and it is commercially available at ≥98 % purity [REFS‑1]. The compound serves as a versatile late‑stage intermediate for Suzuki–Miyaura, Buchwald–Hartwig, and other palladium‑catalyzed cross‑coupling reactions, leveraging the C7‑bromine as a reactive handle while the C5‑fluorine modulates electronic properties and metabolic stability of downstream products [REFS‑2].

Why Indazole Regioisomers Cannot Be Interchanged: The Case for 7‑Br‑5‑F‑1‑Me‑1H‑indazole in Drug Discovery


Indazole regioisomers that differ only in the position of the bromine and fluorine substituents exhibit markedly different reactivity in cross‑coupling reactions and divergent pharmacokinetic profiles in derived bioactive molecules. The C7‑bromine of the target compound benefits from a distinct electronic environment owing to the adjacent ring‑junction nitrogen, leading to faster oxidative addition with Pd⁰ catalysts compared with the C5‑ or C6‑bromo analogs [REFS‑1]. Furthermore, the C5‑fluorine exerts a meta‑directing electronic effect that influences the metabolic soft‑spot profile of final drug candidates—an effect that cannot be replicated by moving the fluorine to C7 or removing it altogether [REFS‑2]. Substituting a regioisomer without quantitative confirmation of equivalent coupling efficiency, lipophilicity, or biological activity therefore risks synthetic failure and SAR misinterpretation.

Head‑to‑Head Quantitative Evidence: 7‑Br‑5‑F‑1‑Me‑1H‑indazole vs. Closest Regioisomeric Analogs


Computational LogP Differentiation: 7‑Br‑5‑F‑1‑Me‑1H‑indazole Exhibits Lower Lipophilicity than 5‑Br‑7‑F and 6‑Br‑5‑F Regioisomers

The calculated partition coefficient (LogP) of 7‑bromo‑5‑fluoro‑1‑methyl‑1H‑indazole is 2.33–2.47, depending on the computational method [REFS‑1][REFS‑2]. In contrast, the 6‑bromo‑5‑fluoro regioisomer has a reported LogP of 2.67 [REFS‑3], and the 5‑bromo‑7‑fluoro regioisomer a LogP of 2.74 [REFS‑4]. The lower LogP of the target compound translates to a predicted ~0.3–0.4 log unit reduction in lipophilicity, which can improve aqueous solubility and reduce non‑specific protein binding without sacrificing membrane permeability.

Lipophilicity Drug-likeness Indazole regioisomers

Commercial Purity Advantage: 7‑Br‑5‑F‑1‑Me‑1H‑indazole Consistently Supplied at ≥98 % vs. 95 % Typical for 5‑Br‑7‑F Regioisomer

Reputable vendors supply 7‑bromo‑5‑fluoro‑1‑methyl‑1H‑indazole at a certified purity of 98 % [REFS‑1][REFS‑2]. The 6‑bromo‑5‑fluoro regioisomer is also available at 98 % [REFS‑3]. However, the 5‑bromo‑7‑fluoro analog is commonly offered at only 95 % purity [REFS‑4]. A 3 % absolute purity gap represents a 60 % higher impurity burden (5 % vs. 2 %), which can necessitate additional purification steps prior to use in sensitive catalytic reactions.

Purity Procurement Synthetic reproducibility

C7‑Bromo Regiochemistry Enables Predictably Faster Suzuki–Miyaura Oxidative Addition than C5‑ or C6‑Bromo Indazoles

In palladium‑catalyzed Suzuki–Miyaura couplings, the C7‑bromo position of 1‑substituted indazoles undergoes oxidative addition more rapidly than the C5‑ or C6‑bromo positions, owing to the electron‑withdrawing effect of the adjacent N2 ring nitrogen that polarizes the C–Br bond [REFS‑1]. This regiochemical advantage is absent in the 5‑bromo‑7‑fluoro regioisomer, where the bromine is positioned distal to the pyrazole ring nitrogens and therefore less activated. In a model study, C7‑bromo‑4‑substituted‑1H‑indazoles achieved >85 % isolated yield in Suzuki coupling with phenylboronic acid under standard Pd(dppf)Cl₂/K₂CO₃ conditions, whereas the corresponding C5‑bromo isomers required extended reaction times and gave lower yields (~60–70 %) [REFS‑1].

Cross-coupling Regioselectivity Pd catalysis

Single Halogen vs. Dihalogen Substitution: 7‑Br‑5‑F‑1‑Me‑1H‑indazole Avoids Chemoselectivity Complications of the 3,6‑Dibromo Analog

The 3,6‑dibromo‑5‑fluoro‑1‑methyl‑1H‑indazole (CAS 1286734‑91‑5) contains two bromine atoms at C3 and C6, requiring careful optimization of sequential cross‑coupling to achieve mono‑functionalization at a single position [REFS‑1]. In contrast, 7‑bromo‑5‑fluoro‑1‑methyl‑1H‑indazole possesses only one bromine handle, eliminating chemoselectivity concerns during mono‑arylation or mono‑amination. This simplifies reaction planning, reduces required equivalents of expensive boronic acid/amine coupling partners, and avoids the formation of regioisomeric product mixtures that demand challenging chromatographic separations.

Chemoselectivity Sequential coupling Dihalogen

Optimal Deployment Scenarios for 7‑Bromo‑5‑fluoro‑1‑methyl‑1H‑indazole Based on Quantitative Differentiation


Kinase Inhibitor Lead Optimization Requiring Controlled Lipophilicity

When designing ATP‑competitive kinase inhibitors on an indazole scaffold, the lower LogP of 7‑bromo‑5‑fluoro‑1‑methyl‑1H‑indazole (2.33–2.47) compared with its 6‑bromo‑5‑fluoro (LogP 2.67) and 5‑bromo‑7‑fluoro (LogP 2.74) regioisomers [Section 3, Evidence 1] helps maintain Lipinski Rule‑of‑5 compliance. Procuring this specific regioisomer ensures that the final elaborated inhibitor stays within an optimal cLogP range (typically 1–3) without requiring additional polarity‑introducing groups that could compromise kinase hinge‑binding affinity [REFS‑1].

Parallel Library Synthesis with Streamlined Purification

The ≥98 % commercial purity of 7‑bromo‑5‑fluoro‑1‑methyl‑1H‑indazole [Section 3, Evidence 2] eliminates the need for pre‑reaction column chromatography or recrystallization, enabling direct use in 96‑well plate parallel synthesis. The lower impurity burden (2 % vs. 5 % for the 5‑bromo‑7‑fluoro analog) minimizes by‑product formation in subsequent steps, reducing the rate of failed library members that fall outside purity acceptance criteria (e.g., <95 % by LCMS) [REFS‑1].

Late‑Stage Diversification of Advanced Pharmaceutical Intermediates

The C7‑bromo regiochemistry of this compound provides a kinetically favorable handle for late‑stage Suzuki–Miyaura diversification, with model systems showing >85 % isolated yield under standard conditions [Section 3, Evidence 3]. This makes it the preferred choice when the indazole core is being installed at a late stage of a synthetic route where yield preservation is paramount [REFS‑1]. The single bromine site further ensures that the diversification step proceeds without competing side‑reactions, a critical requirement in process chemistry where telescoped steps demand high conversion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-5-fluoro-1-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.